

# Spectroscopic Profile of 4-Phenyl-1,3-dioxane (EINECS 212-244-7)

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## Compound of Interest

Compound Name: EINECS 261-799-1

Cat. No.: B1624200

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Phenyl-1,3-dioxane (CAS Number: 772-00-9), a compound identified as corresponding to EINECS 212-244-7. This document is intended to serve as a core resource for researchers and professionals in drug development and other scientific fields, offering detailed spectroscopic data, experimental protocols, and a logical workflow for analysis.

## Spectroscopic Data

The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses of 4-Phenyl-1,3-dioxane.

### <sup>1</sup>H NMR Spectroscopic Data

| Chemical Shift ( $\delta$ ) ppm | Multiplicity        | Integration | Assignment  |
|---------------------------------|---------------------|-------------|---|
| 7.20 - 7.50                     | Multiplet           | 5H          | Aromatic protons (C <sub>6</sub> H <sub>5</sub> ) |
| 5.15                            | Triplet             | 1H          | Methine proton (CH at position 4)                 |
| 4.20                            | Doublet of Doublets | 2H          | Axial protons on C2 and C6                        |
| 3.90                            | Doublet of Doublets | 2H          | Equatorial protons on C2 and C6                   |
| 1.80 - 2.20                     | Multiplet           | 2H          | Methylene protons (CH <sub>2</sub> at position 5) |

### <sup>13</sup>C NMR Spectroscopic Data

| Chemical Shift ( $\delta$ ) ppm | Carbon Type | Assignment         |
|---------------------------------|-------------|--------------------|
| 141.2                           | Quaternary  | C-Ar (ipso)        |
| 128.6                           | Tertiary    | C-Ar (ortho/meta)  |
| 127.8                           | Tertiary    | C-Ar (para)        |
| 125.9                           | Tertiary    | C-Ar (ortho/meta)  |
| 101.5                           | Tertiary    | C4 (methine)       |
| 67.0                            | Secondary   | C2, C6 (methylene) |
| 35.8                            | Secondary   | C5 (methylene)     |

### Infrared (IR) Spectroscopic Data

| Wavenumber (cm <sup>-1</sup> ) | Intensity   | Assignment                                    |
|--------------------------------|-------------|---|
| 3050 - 3030                    | Medium      | Aromatic C-H stretch                          |
| 2950 - 2850                    | Strong      | Aliphatic C-H stretch                         |
| 1600, 1495, 1450               | Medium-Weak | Aromatic C=C bending                          |
| 1160 - 1040                    | Strong      | C-O (ether) stretch                           |
| 760, 700                       | Strong      | Monosubstituted benzene C-H out-of-plane bend |

## Mass Spectrometry (MS) Data

| m/z Ratio | Relative Intensity (%) | Assignment   |
|-----------|------------------------|--|
| 164       | 40                     | [M] <sup>+</sup> (Molecular Ion)   |
| 105       | 100                    | [C <sub>6</sub> H <sub>5</sub> CO] <sup>+</sup> (Benzoyl cation) - Base Peak |
| 77        | 55                     | [C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> (Phenyl cation)                |
| 51        | 30                     | [C <sub>4</sub> H <sub>3</sub> ] <sup>+</sup>                                |

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain <sup>1</sup>H and <sup>13</sup>C NMR spectra for structural elucidation.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

- Weigh approximately 5-10 mg of 4-Phenyl-1,3-dioxane for <sup>1</sup>H NMR and 20-50 mg for <sup>13</sup>C NMR.

- Dissolve the sample in approximately 0.6-0.8 mL of a deuterated solvent (e.g., Chloroform-d,  $\text{CDCl}_3$ ) in a clean, dry NMR tube.
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Cap the NMR tube and gently invert to ensure a homogenous solution.

#### $^1\text{H}$ NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse experiment.
- Spectral Width: 0-15 ppm.
- Number of Scans: 16-32.
- Relaxation Delay: 1-2 seconds.
- Acquisition Time: 2-4 seconds.

#### $^{13}\text{C}$ NMR Acquisition Parameters:

- Pulse Program: Proton-decoupled pulse program.
- Spectral Width: 0-220 ppm.
- Number of Scans: 512-1024 (or more, depending on concentration).
- Relaxation Delay: 2-5 seconds.
- Acquisition Time: 1-2 seconds.

#### Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase correct the resulting spectrum.
- Calibrate the chemical shift scale using the TMS signal at 0 ppm.

- Integrate the peaks in the  $^1\text{H}$  NMR spectrum.
- Identify and label the peaks in both  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra.

## Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Neat Liquid):

- Ensure the ATR (Attenuated Total Reflectance) crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
- Acquire a background spectrum of the clean, empty ATR crystal.
- Place a small drop of 4-Phenyl-1,3-dioxane directly onto the center of the ATR crystal to form a thin film.
- Lower the press arm to ensure good contact between the sample and the crystal.

Acquisition Parameters:

- Spectral Range:  $4000\text{--}400\text{ cm}^{-1}$ .
- Resolution:  $4\text{ cm}^{-1}$ .
- Number of Scans: 16-32.

Data Processing:

- The instrument software automatically subtracts the background spectrum from the sample spectrum.
- Identify and label the significant absorption bands.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction, utilizing Electron Ionization (EI).

Sample Preparation:

- Prepare a dilute solution of 4-Phenyl-1,3-dioxane (approximately 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or methanol).
- Inject a small volume (e.g., 1  $\mu$ L) of the solution into the GC-MS system.

GC-MS Parameters:

- Injector Temperature: 250  $^{\circ}$ C.
- Oven Temperature Program: Start at a suitable temperature (e.g., 50  $^{\circ}$ C), then ramp up to a final temperature (e.g., 280  $^{\circ}$ C) to ensure elution of the compound.
- Carrier Gas: Helium.
- Column: A suitable capillary column (e.g., DB-5ms).

Mass Spectrometer (EI) Parameters:

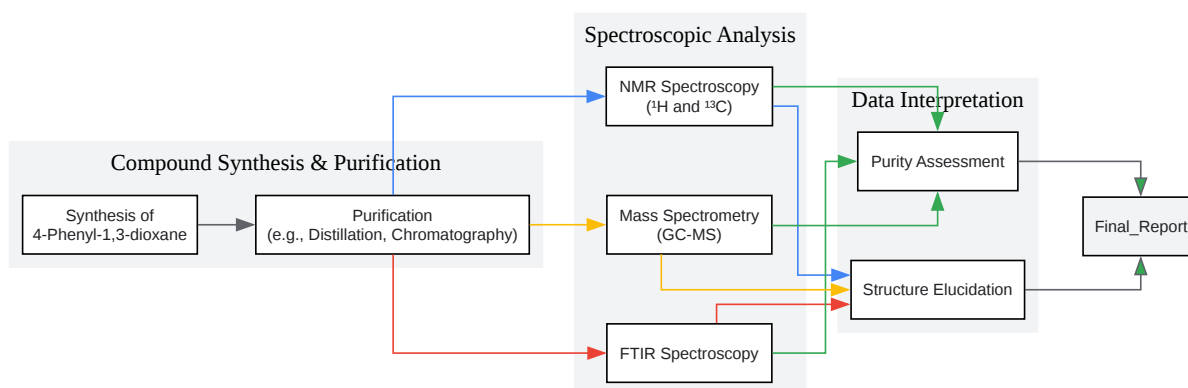
- Ionization Energy: 70 eV.[\[1\]](#)
- Mass Range: 40-400 amu.
- Ion Source Temperature: 230  $^{\circ}$ C.

Data Processing:

- The software will generate a mass spectrum for the chromatographic peak corresponding to 4-Phenyl-1,3-dioxane.
- Identify the molecular ion peak ( $[M]^+$ ) and the major fragment ions.
- Determine the base peak (the most intense peak).

## Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.



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Caption: Workflow for Spectroscopic Analysis of 4-Phenyl-1,3-dioxane.

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## References

- 1. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 4-Phenyl-1,3-dioxane (EINECS 212-244-7)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1624200#spectroscopic-data-nmr-ir-mass-spec-for-einecs-261-799-1]

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